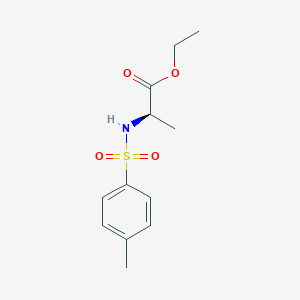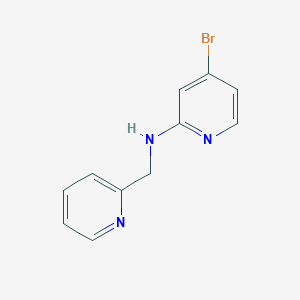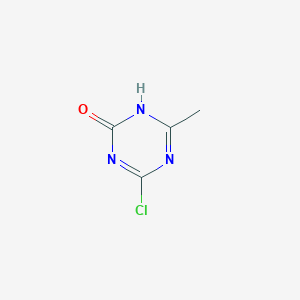
(+)-11-epi-Fistularin 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-11-epi-Fistularin 3 is a marine natural product isolated from sponges of the genus Aplysina. This compound belongs to the class of bromotyrosine-derived alkaloids, which are known for their diverse biological activities. The structure of this compound includes a brominated tyrosine residue, which contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-11-epi-Fistularin 3 involves several steps, starting from commercially available starting materials. The key steps include bromination, cyclization, and coupling reactions. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclization agents like trifluoroacetic acid (TFA). The final coupling step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through extraction from natural sources. advancements in synthetic chemistry may allow for scalable production in the future, utilizing optimized synthetic routes and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-11-epi-Fistularin 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(+)-11-epi-Fistularin 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bromotyrosine-derived alkaloids and their reactivity.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of (+)-11-epi-Fistularin 3 involves its interaction with cellular targets, leading to various biological effects. The compound is known to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The brominated tyrosine residue plays a crucial role in its binding to molecular targets, disrupting cellular pathways and leading to its biological activities.
Vergleich Mit ähnlichen Verbindungen
(+)-11-epi-Fistularin 3 is compared with other bromotyrosine-derived alkaloids, such as:
Fistularin 3: Similar structure but differs in the stereochemistry of the brominated tyrosine residue.
Aeroplysinin-1: Another bromotyrosine-derived compound with distinct biological activities.
Psammaplin A: A bromotyrosine-derived compound with potent anticancer properties.
The uniqueness of this compound lies in its specific stereochemistry, which contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C31H30Br6N4O11 |
|---|---|
Molekulargewicht |
1114.0 g/mol |
IUPAC-Name |
(5S,6R)-7,9-dibromo-N-[(2R)-3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)/t13-,20?,26+,27+,30-,31-/m1/s1 |
InChI-Schlüssel |
TURTULDFIIAPTC-LWQYBKJXSA-N |
Isomerische SMILES |
COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NC[C@H](COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NO[C@@]5(C4)C=C(C(=C([C@@H]5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Kanonische SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


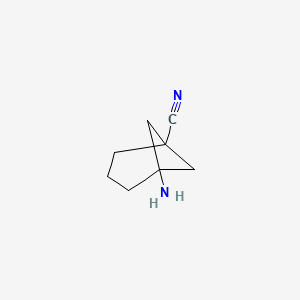
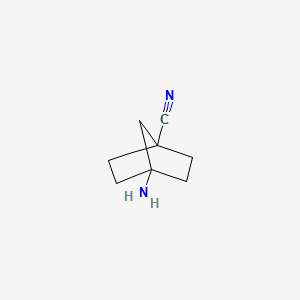
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
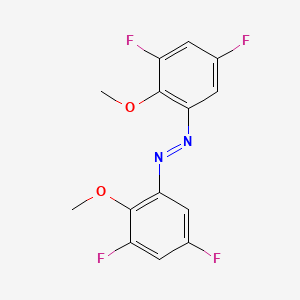
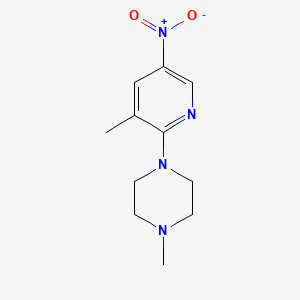
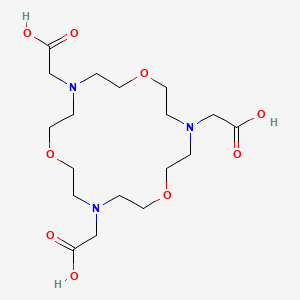
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)

